N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide
Overview
Description
N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide is an organic compound with the molecular formula C19H23NO5. It is known for its unique structure, which includes two dimethoxyphenyl groups connected by an ethyl chain to a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide typically involves the reaction of 3,4-dimethoxyphenethylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes, altering their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
N-Acetyl-3,4-dimethoxyphenethylamine: Another similar compound with an acetyl group instead of a benzamide moiety
Uniqueness
N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual dimethoxyphenyl groups and benzamide linkage make it a versatile compound for various applications .
Biological Activity
N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure with two methoxy groups on both the phenethyl and benzamide moieties. The presence of these methoxy groups enhances the lipophilicity and bioavailability of the compound, potentially influencing its interaction with biological targets.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating sigma receptors, particularly sigma-2 receptors. These receptors are implicated in cell proliferation and apoptosis regulation. For instance:
- In Vitro Studies : In cultured human melanoma cells (A375M), treatment with sigma ligands like this compound resulted in a significant decrease in cell viability and proliferation rates. The mechanism was linked to increased glucose metabolism and subsequent apoptotic signaling pathways .
- Case Study : A study involving animal models demonstrated that administration of the compound led to a marked reduction in tumor growth rates compared to controls. Tumors treated with the compound showed increased uptake of 18F-FDG in PET imaging, indicating enhanced metabolic activity prior to cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound showed effective MIC values against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Sigma Receptor Modulation : The compound's interaction with sigma receptors plays a crucial role in its anticancer effects. Sigma-2 receptor activation has been linked to apoptosis induction in malignant cells .
- Inhibition of Cell Proliferation : By modulating key signaling pathways involved in cell cycle regulation, the compound effectively inhibits cancer cell proliferation .
- Antioxidant Properties : Some studies suggest that the methoxy groups may confer antioxidant properties, reducing oxidative stress within cells and contributing to cellular health and longevity .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Sigma-1 Affinity | Sigma-2 Affinity | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|---|
This compound | Moderate | High | Yes | Yes |
Rimcazole | High | Moderate | Yes | No |
5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide | Low | Very High | Yes | Yes |
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-15-7-5-13(11-17(15)24-3)9-10-20-19(21)14-6-8-16(23-2)18(12-14)25-4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAOOOGRNWFPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312112 | |
Record name | Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203826 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
102011-15-4 | |
Record name | Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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